![molecular formula C16H18N2O3 B2498865 Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate CAS No. 478041-10-0](/img/structure/B2498865.png)
Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves cyclization reactions, as seen in the work by Uchiyama et al., where cyclization of certain precursors yields quinolin-8-ols and tetrahydroquinolin-8-ols, indicative of methodologies that might be applicable to the synthesis of our compound of interest (Uchiyama et al., 1998). Another relevant method is the oxidative dehydrobromination used to convert bromobenzyl quinoxalinones into quinoxalyl aryl ketones, suggesting a route for the introduction of the cyclopropylmethyl group (Gorbunova & Mamedov, 2006).
Molecular Structure Analysis
Quinoxaline derivatives exhibit a rich variety of molecular structures, as demonstrated in the synthesis of ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates, which shares structural motifs with the compound (Bunce et al., 2011). The ligand-free Cu-catalyzed [3 + 2] cyclization for the synthesis of pyrrolo[1,2-a]quinolines further expands on the diverse structural frameworks achievable within this chemical family (Yu et al., 2016).
Chemical Reactions and Properties
Quinoxalines can participate in various chemical reactions, such as C-C coupling reactions under acid catalysis, producing complex quinoxaline derivatives with unique properties (Azev et al., 2022). The synthesis and application of ethyl quinoxalin-3(4H)-on-2-ylacetate highlight the compound's versatility in forming dyes, suggesting potential for varied reactivity and applications (Rangnekar et al., 1999).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting points, and crystalline structures, can be significantly influenced by their specific substituents. Studies on the molecular structure and vibrational spectroscopy of quinoxaline compounds offer insight into the physical characteristics of these molecules, providing a basis for understanding the physical properties of "Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate" (Saidj et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for understanding the behavior of quinoxaline derivatives in chemical syntheses and potential applications. The study by Aliev et al. on the synthesis and molecular structure of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate exemplifies the detailed chemical property analysis necessary for compounds within this family (Aliev et al., 2001).
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives and Coupling Reactions
- Quinoxaline derivatives, including Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate, are studied for their ability to undergo various coupling reactions. A study demonstrated that quinoxalin-2-one reacts with ethyl acetoacetate under acid catalysis to form specific quinoxaline derivatives, emphasizing the synthetic versatility of quinoxalines in organic chemistry (Azev et al., 2022).
Inhibition Efficiency in Corrosion Studies
- Quinoxaline compounds, including derivatives similar to Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate, have been studied for their effectiveness as corrosion inhibitors. Quantum chemical calculations were conducted to understand the relationship between molecular structure and inhibition efficiency, indicating potential applications in materials science (Zarrouk et al., 2014).
Synthesis of Novel Quinoxaline Derivatives
- Research on the synthesis of novel quinoxaline derivatives, including Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate, has shown potential applications in the development of antiviral agents. This underscores the role of these compounds in medicinal chemistry and pharmaceutical research (Elzahabi, 2017).
Application in Dye Synthesis
- Ethyl quinoxalin-3(4H)-on-2-ylacetate, a related compound, has been used to synthesize novel brilliant quinoxalin-2-yl styryl dyes. These dyes were applied to polyester fibers, demonstrating the application of quinoxaline derivatives in the textile industry (Rangnekar et al., 1999).
Insights into Molecular Structure and Inhibitor Potency
- Studies have been conducted on quinoxaline derivatives to understand their crystal structure and potential as inhibitors for specific enzymes, such as c-Jun N-terminal kinases. This research can provide insights into the development of new therapeutic agents (Abad et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 2-[4-(cyclopropylmethyl)-3-oxoquinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-15(19)9-13-16(20)18(10-11-7-8-11)14-6-4-3-5-12(14)17-13/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYOQSJKFKKFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


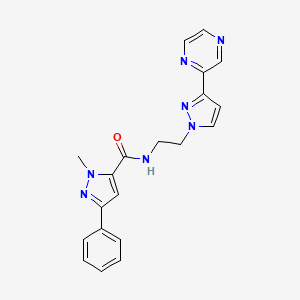
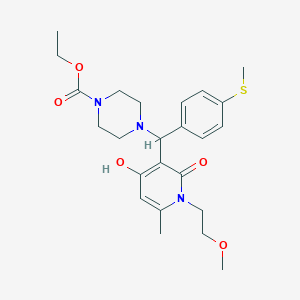
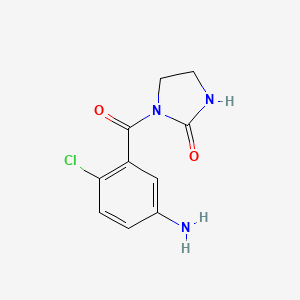
![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)
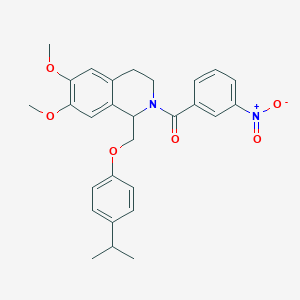
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)
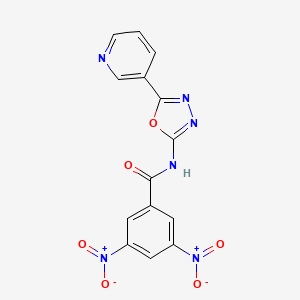
![3-[1-(4-Bromobenzoyl)piperidin-4-yl]-4-methylisoxazol-5-amine](/img/structure/B2498796.png)
![3-[3-Fluoro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2498797.png)
![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)

![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)
methanone](/img/structure/B2498805.png)